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Compound of Interest

Compound Name: 1-Azidoadamantane

Cat. No.: B1269512

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1l-azidoadamantane, a key building block in medicinal chemistry and materials science. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, and provides established experimental protocols for its

synthesis and analysis.

Spectroscopic Data

The unique cage-like structure of the adamantane core and the presence of the azido
functional group give 1-azidoadamantane a distinct spectroscopic signature. The following
tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-azidoadamantane. The
high symmetry of the adamantane cage simplifies the spectra, yet the substitution with the
azide group introduces characteristic shifts. The data presented here is for samples dissolved
in deuterated chloroform (CDCI3).[1]

Table 1: *H NMR Spectroscopic Data for 1-Azidoadamantane in CDCls
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Methanetriyl protons
~2.15 Broad Singlet 3H
(y-CH)
Methylene protons (3-
~1.88 Broad Singlet 6H Y P ®
CHz2)
) Methylene protons (8-
~1.65 Broad Singlet 6H

CH2)

Note: The broadness of the signals is characteristic of the rigid adamantane system and the
quadrupolar relaxation effects of the nitrogen atoms in the azide group.

Table 2: 13C NMR Spectroscopic Data for 1-Azidoadamantane in CDCl3

Chemical Shift (6) ppm Assignment

~63.0 C1 (Carbon attached to Ns)
~42.0 C3, C5, C7 (y-CH)

~35.5 C2, C8, C9 (B-CHz)

~30.0 C4, C6, C10 (3-CH2)

Infrared (IR) Spectroscopy

The IR spectrum of 1-azidoadamantane is characterized by a strong, sharp absorption band
corresponding to the asymmetric stretching vibration of the azide functional group.

Table 3: Key IR Absorption Bands for 1-Azidoadamantane
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Wavenumber (cm~?) Intensity Assignment

C-H stretching (adamantane

~2900 Strong
cage)
C-H stretching (adamantane
~2850 Strong
cage)
N=N=N asymmetric stretch
~2100 Strong, Sharp ]
(azide)
) CHz scissoring (adamantane
~1450 Medium
cage)
) C-H bending (adamantane
~1350 Medium

cage)

Mass Spectrometry (MS)

The mass spectrum of 1-azidoadamantane provides information about its molecular weight
and fragmentation pattern. The adamantane cage is known to be a stable carbocation upon
ionization.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Azidoadamantane

miz Predicted Fragment Relative Abundance
177 [C10H15N3]* (Molecular lon) Moderate

135 [C10H1s5]* (Loss of N2) High

93 [C7Ho]* Moderate

79 [CeH7]* Moderate

41 [CsHs]* Low

Note: The fragmentation is expected to be dominated by the loss of a neutral nitrogen molecule
(N2) to form the stable 1-adamantyl cation.
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Experimental Protocols

Detailed methodologies for the synthesis of 1-azidoadamantane and its spectroscopic
characterization are provided below.

Synthesis of 1-Azidoadamantane from 1-
Bromoadamantane

This procedure is adapted from the nucleophilic substitution reaction of 1-bromoadamantane
with sodium azide in dimethyl sulfoxide (DMSO).

Materials:

¢ 1-Bromoadamantane

Sodium azide (NaNs)

Dimethyl sulfoxide (DMSO)

Diethyl ether

Deionized water

Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromoadamantane in
DMSO.

e Add an excess of sodium azide to the solution.

» Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer
chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and pour it into a
separatory funnel containing deionized water.
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» Extract the aqueous phase with diethyl ether multiple times.
o Combine the organic layers and wash with deionized water to remove any residual DMSO.
e Dry the organic layer over anhydrous magnesium sulfate.

« Filter the drying agent and remove the solvent under reduced pressure to yield crude 1-
azidoadamantane.

e The product can be further purified by recrystallization or sublimation.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

e Prepare the sample by dissolving approximately 10-20 mg of 1-azidoadamantane in about
0.7 mL of deuterated chloroform (CDCIs).

¢ Transfer the solution to a 5 mm NMR tube.

e Acquire 1H and 13C NMR spectra on a spectrometer operating at a frequency of 300 MHz or
higher for proton and 75 MHz or higher for carbon.

e Use the residual solvent peak of CDCIs (6 = 7.26 ppm for *H and & = 77.16 ppm for :3C) as
an internal reference.

IR Spectroscopy:

o Prepare a KBr pellet by grinding a small amount of 1-azidoadamantane with dry potassium
bromide.

 Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film
on a salt plate.

o Record the FT-IR spectrum over the range of 4000-400 cm™1,

Mass Spectrometry:
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¢ Introduce the sample into the mass spectrometer via a suitable ionization method, such as
electron ionization (EI) or electrospray ionization (ESI).

+ Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion

and key fragments.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow for

spectroscopic analysis.

Nucleophilic
NaN3 / DMSO 1-Bromoadamantane Substitution 1-Azidoadamantane

Click to download full resolution via product page

Caption: Synthesis of 1-Azidoadamantane from 1-Bromoadamantane.

Synthesis & Purification

1-Azidoadamantane

Purity Assessment Structure Confirmation
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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